molecular formula C7H7ClN2O B1281268 2-Amino-4-chlorobenzamide CAS No. 5900-59-4

2-Amino-4-chlorobenzamide

Cat. No.: B1281268
CAS No.: 5900-59-4
M. Wt: 170.59 g/mol
InChI Key: QNEJYHVIYJFNHC-UHFFFAOYSA-N
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Description

2-Amino-4-chlorobenzamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a chlorine atom at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-4-chlorobenzamide involves the reaction of 2-amino-4-chlorobenzoic acid with ammonia in the presence of a coupling agent such as 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a solvent like dimethylformamide (DMF) at room temperature for several hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding nitro or quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of 2-amino-4-chlorobenzylamine.

    Substitution: The amino and chloro groups on the benzene ring make it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products:

    Oxidation: Nitro or quinone derivatives.

    Reduction: 2-Amino-4-chlorobenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-chlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the benzene ring allow it to form hydrogen bonds and hydrophobic interactions with target molecules, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzamide
  • 2-Amino-4-methoxybenzamide
  • 2-Amino-5-methoxybenzamide

Comparison: 2-Amino-4-chlorobenzamide is unique due to the specific positioning of the amino and chloro groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, such as 2-Amino-5-chlorobenzamide, the position of the chlorine atom can significantly affect the compound’s chemical behavior and biological activity .

Properties

IUPAC Name

2-amino-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEJYHVIYJFNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495035
Record name 2-Amino-4-chlorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5900-59-4
Record name 2-Amino-4-chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5900-59-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chlorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-chlorobenzamide
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloroanthranilic acid (70 g, 0.41 mol) in hot (60° C.) dimethylformamide (700 mL), dicyclohexylcarbodiimide (93 g, 0.451 mol, 1.1 equiv), hydroxybenzotriazole hydrate (60.9 g, 0.451 mol, 1.1 eq) and 30% aqueous ammonium hydroxide solution (350 mL) were added. The resulting solution was stirred at room temperature for 18 h. The formed urea was filtered off and the filtrate concentrated. The resulting mixture was partitioned between ethyl acetate and 5% K2CO3 solution. The organic phase was separated, dried over anhydrous Na2SO4, filtered and the filtrate was concentrated to dryness to give the desired product as a slightly yellow solid (58.1 g, 83%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole hydrate
Quantity
60.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Yield
83%

Synthesis routes and methods II

Procedure details

To solution of 2-amino-4-chlorobenzoic acid (4.4 g, 25.8 mmol) in degassed DMF (75 mL) were added successively HOBt (4.19 g, 31 mmol), DIEA (5.4 mL, 31 mmol), EDCI (5.37 g, 28 mmol), and 2N NH3/MeOH (18 mL, 36 mmol), and the solution was stirred at rt for 4 d. The mixture was concentrated under reduced pressure and the residue was partitioned between H2O (200 mL) and DCM (200 mL). The separated aqueous phase was extracted with DCM (2×200 mL) and the combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with 10-50% EtOAc/hexanes to afford 2-amino-4-chlorobenzamide as a solid (2.91 g, 66%). 1H NMR (300 MHz, DMSO-d6) δ 6.50 (dd, J=8.48, 2.26 Hz, 1H), 6.75 (d, J=2.26 Hz, 1H), 6.84 (br s, 2H), 7.18 (br s, 1H), 7.48-7.63 (m, 1H), 7.80 (br s, 1H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
4.19 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

190 g of 2,4-dichlorobenzamide was dissolved in 1.5 liters of aqueous ammonia, and to the resulting solution was added 100 g of cuprous chloride. The mixture was reacted at 80° C. for 15 hours in an autoclave, and then neutralized. The crystals deposited were collected by filtration. Yield: 122 g (71.5%)
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chlorobenzamide
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Customer
Q & A

Q1: What is the significance of 2-Amino-4-chlorobenzamide in the synthesis of quinazoline derivatives?

A1: this compound serves as a crucial building block in the synthesis of the target compound, 7-Morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one. The paper outlines a multi-step synthesis where this compound reacts with 4-(trifluoromethyl) benzoyl chloride to yield 7-chloro-2-(4-(trifluoromethyl) phenyl)quinazolin-4(3H)-one. This intermediate then undergoes further modification to introduce the morpholine substituent, ultimately leading to the desired quinazoline derivative []. This highlights the importance of this compound as a versatile precursor in the construction of diverse quinazoline structures.

Q2: Can you describe the synthesis of this compound as outlined in the research?

A2: The synthesis of this compound begins with 4-chloro-2-nitrobenzoic acid. The process involves the following steps:

  1. Reduction: Finally, the nitro group is reduced to an amine group using iron powder and hydrochloric acid, yielding the desired this compound [].

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